2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Overview
Description
2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a pyran ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient method involves the use of triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst. This catalyst facilitates the three-component condensation reaction under ambient and solvent-free conditions, leading to high yields and short reaction times . The reaction generally involves the condensation of an aromatic aldehyde, malononitrile, and dimedone.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally friendly solvents and catalysts, as well as methods that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylammonium hydrogen sulfate, amine-functionalized silica magnetic nanoparticles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce senescence in melanoma cells by binding to DNA and increasing reactive oxygen species . This compound’s ability to interact with cellular DNA and generate oxidative stress is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: Shares a similar core structure but differs in the substituents attached to the chromene ring.
2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: Contains a fluorophenyl group, which imparts different chemical and biological properties.
Uniqueness
The uniqueness of 2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile lies in its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O3/c25-12-18-19(15-10-9-13-5-1-2-6-14(13)11-15)20-21(27)16-7-3-4-8-17(16)22(28)23(20)29-24(18)26/h1-11,19H,26H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHVLRSLDDGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C(=C(OC4=C3C(=O)C5=CC=CC=C5C4=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.